molecular formula C11H12N2O B13228560 8-Ethoxyquinolin-3-amine

8-Ethoxyquinolin-3-amine

Cat. No.: B13228560
M. Wt: 188.23 g/mol
InChI Key: SNNJEEVMEQGWAZ-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org Its history in chemical research is extensive, dating back to its initial isolation from coal tar. uop.edu.pk The significance of the quinoline nucleus stems from its presence in a wide array of natural products, most notably the anti-malarial alkaloid, quinine. wikipedia.orgnih.gov This discovery spurred immense interest in the synthesis and derivatization of quinoline compounds, leading to the development of numerous synthetic methodologies.

Classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been instrumental in accessing a variety of quinoline derivatives. wikipedia.orgiipseries.orgpharmaguideline.com These methods, while historically important, have been supplemented by modern synthetic strategies, including transition-metal-catalyzed reactions and C-H bond activation, which offer greater efficiency and substrate scope. mdpi.com

The versatility of the quinoline scaffold is evident in its wide-ranging applications. Beyond its foundational role in the development of antimalarial drugs like chloroquine (B1663885) and primaquine, quinoline derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.netorientjchem.orgresearchgate.netrsc.org The ability to modify the quinoline core at various positions allows for the fine-tuning of its electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry. nih.govbohrium.comnih.gov This adaptability has led to the creation of a vast library of quinoline-based compounds with diverse pharmacological profiles. ijshr.com

Rationale for Focused Academic Investigation of 8-Ethoxyquinolin-3-amine

The focused academic investigation of this compound is driven by the principle of structure-activity relationship (SAR) studies. By systematically modifying the substituents on the quinoline ring, researchers can probe how these changes influence the molecule's chemical and physical properties. The "8-ethoxy" and "3-amine" substituents on the quinoline core of this specific compound are of particular interest for several reasons.

The presence of an ethoxy group at the 8-position can influence the compound's lipophilicity, which in turn can affect its solubility and ability to interact with biological membranes. The amino group at the 3-position is a key functional group that can participate in hydrogen bonding and can be readily modified to create a variety of derivatives. This position is also synthetically accessible, allowing for the introduction of diverse functionalities.

The specific substitution pattern of this compound distinguishes it from more commonly studied isomers and derivatives. For instance, 8-aminoquinoline (B160924) derivatives have been a subject of considerable research. rsc.org The placement of the amino group at the 3-position, combined with the 8-ethoxy group, presents a unique electronic and steric environment that warrants dedicated study to understand its fundamental chemical behavior.

Scope and Research Objectives within Chemical Sciences

The primary research objectives for a focused study of this compound within the chemical sciences would encompass several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a fundamental objective. This includes the optimization of reaction conditions and the purification of the final product. Comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and purity.

Chemical Reactivity: A thorough investigation of the chemical reactivity of this compound is crucial. This would involve exploring reactions at the amino group, such as acylation, alkylation, and diazotization, to generate a library of new derivatives. Understanding the influence of the ethoxy group on the reactivity of the quinoline ring system is also a key objective.

Physicochemical Properties: Determining the fundamental physicochemical properties of this compound, such as its pKa, solubility in various solvents, and electronic properties, provides essential data for understanding its behavior in different chemical environments.

Comparative Studies: Comparing the properties and reactivity of this compound with other isomeric and substituted quinolines can provide valuable insights into structure-property relationships. This comparative analysis helps to elucidate the specific contributions of the ethoxy and amino groups at their respective positions.

The data gathered from these research activities contributes to the broader understanding of quinoline chemistry and provides a foundation for the potential future exploration of this compound in various scientific disciplines.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2091775-16-3 bldpharm.com
Molecular Formula C11H12N2O bldpharm.com
Molecular Weight 188.23 g/mol bldpharm.com
SMILES Code NC1=CC2=CC=CC(OCC)=C2N=C1 bldpharm.com

Table 2: Related Quinoline Compounds and their Key Features

Compound NameCAS NumberKey Differentiating Feature(s)
2-Ethoxyquinolin-5-amine-Positional isomer with ethoxy at C2 and amino at C5. evitachem.com
5-Ethoxyquinolin-8-amine1154275-84-9Positional isomer with ethoxy at C5 and amino at C8. sigmaaldrich.com
8-Ethyl-6-methoxyquinolin-5-amine1520752-02-6Features ethyl and methoxy (B1213986) groups.
5-Methoxyquinolin-8-amine30465-68-0Methoxy group instead of ethoxy at a different position.
N-(8-ethoxyquinolin-5-yl)pentanamide-Amide derivative at the 5-position. vulcanchem.com
3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline-More complex substitution pattern. acs.org

Table 3: Common Synthetic Reactions for Quinoline Scaffolds

Reaction NameDescription
Skraup Synthesis Condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.com
Doebner-von Miller Reaction Reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.org
Combes Synthesis Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. iipseries.org
Friedländer Synthesis Condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. pharmaguideline.com
Pfitzinger Reaction Reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. pharmaguideline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-ethoxyquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-10-5-3-4-8-6-9(12)7-13-11(8)10/h3-7H,2,12H2,1H3

InChI Key

SNNJEEVMEQGWAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=CC(=CN=C21)N

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Ethoxyquinolin 3 Amine and Its Derivatives

Strategic Approaches to Quinoline (B57606) Ring System Construction

The foundational step in synthesizing 8-Ethoxyquinolin-3-amine and its analogues is the efficient construction of the bicyclic quinoline core. Classical and modern cyclization reactions provide robust pathways to this essential scaffold.

Modified Mannich Reaction Pathways for Quinoline-Amine Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of acidic protons located on carbon atoms. In the context of quinoline chemistry, the modified Mannich reaction (often called a Betti reaction) is particularly useful for introducing aminomethyl groups onto the quinoline scaffold, thereby producing a class of "quinoline-amines." nih.gov While not a method for constructing the quinoline ring itself, it is a key post-functionalization strategy.

The reaction typically involves three components: a compound with an active hydrogen (like 8-hydroxyquinoline), an aldehyde (such as formaldehyde), and a primary or secondary amine. nih.gov For instance, the C-7 position of 8-hydroxyquinoline (B1678124) is sufficiently activated to undergo electrophilic substitution, allowing for the introduction of an aminoalkyl moiety. This pathway is extensively used to synthesize derivatives of 8-hydroxyquinoline, a closely related precursor to the target compound's backbone.

Table 1: Examples of Modified Mannich Reactions on Quinoline Scaffolds This table is representative of the general reaction and not specific to this compound.

Substrate Aldehyde Amine Product Reference
8-Hydroxyquinoline Formaldehyde Ciprofloxacin 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid nih.gov
5-Chloro-8-hydroxyquinoline Paraformaldehyde Pyrrolidine 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol rsc.org

Cyclization Reactions: Friedländer Annulation and Skraup Cyclization Strategies

Two of the most historically significant and versatile methods for constructing the quinoline ring are the Friedländer Annulation and the Skraup Cyclization.

The Friedländer Synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). rsc.org This reaction can be catalyzed by either acids or bases. chemicalbook.com To strategically synthesize a precursor for this compound, one could envision reacting a 2-amino-alkoxybenzaldehyde with a compound that would introduce the desired C-3 amine functionality, or a precursor to it (e.g., a nitro group).

The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. chemicalbook.com

The Skraup Cyclization is a vigorous reaction that synthesizes quinoline from aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). uop.edu.pknih.gov The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. uop.edu.pk For the targeted synthesis of an 8-ethoxyquinoline (B73301) backbone, a substituted aniline such as o-ethoxyaniline would be the logical starting material.

Table 2: Comparison of Friedländer and Skraup Strategies

Feature Friedländer Annulation Skraup Cyclization
Precursors 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound Aniline derivative + Glycerol
Key Steps Condensation, Cyclodehydration Dehydration, Michael Addition, Cyclization, Oxidation
Conditions Acid or base catalysis, often milder Strong acid (H₂SO₄), oxidizing agent, often harsh/exothermic
Versatility High, allows for varied substitution patterns on both rings Good for parent quinolines and derivatives based on the starting aniline

Solvent-Free Synthetic Techniques for Quinoline Amines

In line with the principles of green chemistry, solvent-free synthesis has emerged as an environmentally benign alternative to traditional methods. Several protocols for quinoline synthesis, particularly modifications of the Friedländer reaction, have been adapted to operate under solvent-free conditions. These reactions are often facilitated by solid-supported catalysts, ionic liquids, or microwave irradiation, which can enhance reaction rates and improve yields.

For example, the Friedländer annulation has been successfully performed by heating a mixture of a 2-aminoaryl ketone and a carbonyl compound with a catalyst like caesium iodide or an acidic ionic liquid under thermal, solvent-free conditions. These methods offer advantages such as simplified work-up procedures, reduced waste, and often shorter reaction times.

Selective Functionalization and Derivatization Strategies

Once the quinoline core is established, the precise introduction of the ethoxy group at the C-8 position and the amine group at the C-3 position is required. Regioselective functionalization is paramount to achieving the desired molecular architecture.

Regioselective Introduction of the Ethoxy Moiety

The most direct and widely used method for introducing an ethoxy group onto a phenolic hydroxyl group is the Williamson Ether Synthesis . wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction. wikipedia.org

For the synthesis of an 8-ethoxyquinoline backbone, the readily available starting material 8-hydroxyquinoline can be used. Treatment with a suitable base (e.g., sodium hydride, NaH) deprotonates the C-8 hydroxyl group to form the corresponding sodium quinolin-8-olate. This potent nucleophile can then be reacted with an ethyl halide to regioselectively form the C-8 ether bond, yielding 8-ethoxyquinoline. nih.govlibretexts.org

Table 3: Reaction Parameters for Williamson Ether Synthesis of 8-Ethoxyquinoline

Step Reagents Role Typical Conditions
1. Deprotonation 8-Hydroxyquinoline, Sodium Hydride (NaH) Substrate, Base Anhydrous polar aprotic solvent (e.g., DMF, THF), Room Temp.
2. Alkylation Ethyl Iodide (CH₃CH₂I) Electrophile (Ethylating Agent) Addition to the formed alkoxide solution, Room Temp. to gentle heating

Amine Group Installation and Transformation at the C-3 Position

Introducing an amine group at the C-3 position of the quinoline ring is a challenging transformation due to the electronic properties of the heterocyclic system. Electrophilic substitution on the pyridine (B92270) ring of quinoline is difficult and, when forced, typically directs to the C-5 and C-8 positions of the benzene (B151609) ring under strongly acidic conditions. uop.edu.pkstackexchange.com However, several advanced strategies can achieve C-3 amination.

Functionalization of a Precursor : A common and reliable strategy involves the synthesis of a 3-haloquinoline intermediate, such as 3-bromo-8-ethoxyquinoline. The halogen at the C-3 position can then be replaced with an amine group through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an ammonia equivalent. researchgate.netresearchgate.net Copper-catalyzed aminations have proven effective for coupling ammonia with aryl halides. researchgate.net

Direct C-H Functionalization : More recent methodologies focus on the direct C-H activation and functionalization of the quinoline ring. rsc.orgnih.gov While C-2 and C-8 functionalizations are more common, specialized directing groups and catalytic systems involving metals like nickel or rhodium are being developed to achieve regioselective C-H amination or other functionalizations at the C-3 position. rsc.orgresearchgate.net These methods are at the forefront of synthetic efficiency, as they avoid the need for pre-functionalized substrates.

Nitration-Reduction Sequence : Under specific conditions, such as using acetyl nitrate, direct nitration of quinoline can yield 3-nitroquinoline. tutorsglobe.com This nitro group can then be readily reduced to the corresponding 3-aminoquinoline (B160951) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This two-step sequence provides a classical route to the desired amine functionality.

Table 4: Strategies for C-3 Amine Installation

Strategy Intermediate Key Reaction Description
Halogen Displacement 8-Ethoxy-3-bromoquinoline C-N Cross-Coupling The bromine atom is substituted with an amine group using a catalyst (e.g., Copper, Palladium) and an amine source.
Nitration-Reduction 8-Ethoxy-3-nitroquinoline Electrophilic Nitration, then Reduction A nitro group is introduced at C-3 and subsequently reduced to an amine group.
Direct C-H Amination 8-Ethoxyquinoline C-H Activation A transition metal catalyst facilitates the direct conversion of a C-H bond at the C-3 position to a C-N bond.

Advanced Coupling Reactions for Structural Diversification

The structural diversification of the this compound scaffold can be effectively achieved through advanced palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of substituents at various positions of the quinoline ring, enabling the fine-tuning of its chemical and biological properties. Key among these are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For derivatives of this compound, this could involve the coupling of a halogenated precursor (e.g., a bromo- or iodo-substituted this compound) with various boronic acids or esters to introduce alkyl, aryl, or heteroaryl groups.

The Heck reaction provides a means to form carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium species. This reaction could be employed to introduce alkenyl substituents onto the quinoline core, which can then be further functionalized.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. wikipedia.orgalfa-chemistry.com This reaction is particularly relevant for the synthesis and diversification of aminoquinolines. For instance, a 3-halo-8-ethoxyquinoline could be coupled with various primary or secondary amines to generate a library of N-substituted this compound derivatives. The choice of phosphine (B1218219) ligands is crucial for the efficiency and scope of these reactions, with sterically hindered biaryl phosphine ligands often providing superior results. wikipedia.org

Coupling ReactionReactantsCatalyst SystemBond FormedPotential Application for this compound Derivatives
Suzuki-Miyaura Organoboron compound + Aryl/Vinyl HalidePd catalyst (e.g., Pd(PPh₃)₄) + BaseC-CIntroduction of aryl or alkyl groups at various positions.
Heck Alkene + Aryl/Vinyl HalidePd catalyst (e.g., Pd(OAc)₂) + BaseC-C (alkenyl)Introduction of vinyl groups for further functionalization.
Buchwald-Hartwig Amine + Aryl HalidePd catalyst + Ligand (e.g., BINAP) + BaseC-NSynthesis of N-substituted derivatives of this compound.

Chemo- and Regioselectivity in Synthetic Pathways

Achieving the desired substitution pattern in polysubstituted quinolines like this compound is a significant synthetic challenge, primarily governed by the principles of chemo- and regioselectivity. The choice of the core synthetic strategy, such as the Friedländer, Combes, or Doebner-von Miller reactions, plays a pivotal role in determining the final arrangement of substituents.

The Friedländer annulation , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classical and versatile method for quinoline synthesis. researchgate.netwikipedia.orgnih.govfrontiersin.org The regioselectivity of the Friedländer synthesis with unsymmetrical ketones can be an issue, but can be controlled by the choice of catalyst and reaction conditions. nih.gov For the synthesis of this compound, a potential Friedländer approach would involve the reaction of 2-amino-3-ethoxybenzaldehyde with a suitable carbonyl compound that would provide the C2 and C3 atoms of the quinoline ring with a precursor to the 3-amino group.

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgzenodo.orgiipseries.org The regioselectivity is influenced by both steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org For instance, bulky substituents on the diketone can direct the cyclization to favor one regioisomer over the other. wikipedia.org

The Doebner-von Miller reaction is another classical method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgnih.gov This reaction often proceeds under harsh acidic conditions and can lead to mixtures of products, making regiocontrol challenging, especially with substituted anilines. nih.gov

In the context of a plausible route to this compound via nitration of 8-ethoxyquinoline, the regioselectivity of the electrophilic aromatic substitution is paramount. The ethoxy group at the 8-position is an ortho-, para-director. However, the directing influence on both the benzene and pyridine rings of the quinoline system must be considered. Nitration of 8-hydroxyquinoline is known to yield the 5,7-dinitro derivative, indicating activation of these positions. pw.edu.pl The electronic and steric effects of the ethoxy group would similarly influence the position of nitration on 8-ethoxyquinoline. Subsequent reduction of the nitro group, for instance using catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl), would then yield the corresponding aminoquinoline. nih.govnih.gov

Process Intensification and Scalability Considerations in Laboratory Synthesis

The transition from laboratory-scale synthesis to larger-scale production necessitates a focus on process intensification and scalability. For the synthesis of fine chemicals and pharmaceutical intermediates like substituted quinolines, continuous flow chemistry has emerged as a powerful enabling technology. frontiersin.orgmdpi.comresearchgate.netunito.itresearchgate.netnih.goveuropa.eu

Continuous flow reactors offer several advantages over traditional batch processing, including:

Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios allow for excellent heat transfer, mitigating the risks associated with highly exothermic reactions such as nitrations. europa.eu The handling of potentially hazardous reagents is also minimized. researchgate.neteuropa.eu

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yields. unito.it

Scalability: Scaling up a continuous flow process often involves running the system for a longer duration or using parallel reactors, which is generally more straightforward than scaling up batch reactors.

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with exothermic reactions (e.g., nitration).Enhanced safety due to better heat and mass transfer. europa.eu
Scalability Often requires re-optimization of reaction conditions.More straightforward scale-up by extending run time or parallelization.
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. unito.it
Efficiency Can be less efficient due to multiple manual operations.Potential for higher efficiency through process automation and telescoping. unito.it

Mechanistic Investigations of Reactions Involving 8 Ethoxyquinolin 3 Amine

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

A comprehensive understanding of the reaction mechanisms of 8-Ethoxyquinolin-3-amine is crucial for its application in various chemical syntheses. Such investigations typically involve a combination of kinetic and spectroscopic studies to determine the reaction pathways, identify transient species, and characterize the energy profile of the reaction.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification and characterization are pivotal for confirming a proposed reaction pathway. Various spectroscopic techniques are employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of stable intermediates. In some cases, low-temperature NMR can be used to observe more transient species.

Infrared (IR) Spectroscopy: Useful for identifying functional groups present in intermediates. Time-resolved IR spectroscopy can monitor the formation and decay of intermediates on very short timescales.

UV-Visible (UV-Vis) Spectroscopy: Can detect intermediates that absorb light in the UV-visible region, particularly those with conjugated systems.

Mass Spectrometry (MS): Can be used to determine the mass-to-charge ratio of intermediates, aiding in their identification. Techniques like electrospray ionization (ESI-MS) can be used to detect charged intermediates directly from the reaction mixture.

For the acylation of this compound, a likely intermediate would be a tetrahedral intermediate formed after the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. Spectroscopic characterization would aim to confirm the presence of this transient species.

Specific spectroscopic data for intermediates in reactions of this compound is not available in the provided search results. The following table provides an example of how such data might be presented.

Table 2: Hypothetical Spectroscopic Data for a Tetrahedral Intermediate

Spectroscopic Technique Characteristic Signal
¹H NMR Shift in proton signals adjacent to the amine group
¹³C NMR Appearance of a signal for a tetrahedral carbon

Interactive Data Table

This table is for illustrative purposes only, as specific experimental data was not found.

Analysis of Transition State Structures

The transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. Its structure cannot be directly observed experimentally but can be inferred from kinetic data and, more powerfully, modeled using computational chemistry.

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the geometry and energy of transition states. These calculations can provide valuable insights into the bonding changes that occur during the reaction and help to rationalize the observed reactivity and selectivity. For instance, in the acylation of this compound, computational analysis could be used to model the transition state for the nucleophilic attack of the amine on the acylating agent, providing information on bond lengths and angles at the peak of the energy barrier.

While no specific computational studies on the transition state structures of reactions involving this compound were found, the following table illustrates the type of data that could be obtained from such an analysis.

Table 3: Hypothetical Calculated Parameters for a Transition State Structure

Parameter Value
N-C bond length (forming) 1.8 Å
C=O bond length (breaking) 1.4 Å

Interactive Data Table

This table is for illustrative purposes only, as specific computational data was not found.

Detailed Analysis of Electron Transfer Processes in Amine Reactivity

Electron transfer (ET) processes can play a significant role in the reactivity of amines, including those on a quinoline (B57606) scaffold. Theoretical studies on quinoline derivatives have shown that amine moieties can significantly contribute to their antioxidant capacity through electron transfer mechanisms researchgate.net. The electron-donating nature of the amine group can facilitate single-electron transfer (SET) to a suitable acceptor, generating a radical cation intermediate. This pathway can be competitive with or precede nucleophilic attack, depending on the reaction conditions and the electronic properties of the reactants.

The feasibility of an ET process can be evaluated by considering the redox potentials of the donor (this compound) and the acceptor. Computational methods can be employed to calculate ionization potentials and electron affinities, providing theoretical insights into the likelihood of electron transfer researchgate.net. For instance, a theoretical study on quinoline derivatives used DFT calculations to investigate their structure-nucleophilicity and antioxidant capacity through electron transfer researchgate.net. Such studies can reveal how substituents on the quinoline ring influence the energy of the Highest Occupied Molecular Orbital (HOMO), which is related to the ease of electron donation.

In the context of this compound, the presence of the electron-donating ethoxy group at the 8-position and the amino group at the 3-position would be expected to increase the electron density of the quinoline ring system, potentially lowering its ionization potential and making it more susceptible to oxidation via electron transfer.

Reactivity Profiling of the Quinoline Amine Moiety

Nucleophilic Reactions, including Acylation

The primary amine group at the 3-position of this compound is a key functional group that dictates much of its reactivity. The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of attacking electron-deficient centers.

Acylation is a classic example of a nucleophilic reaction of amines. In this reaction, the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an anhydride. The general mechanism for the acylation of a primary amine proceeds through a nucleophilic acyl substitution pathway. This typically involves two main steps:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion).

A subsequent deprotonation step, often facilitated by a base or another molecule of the amine, yields the final amide product. The reactivity of the amine in acylation reactions is influenced by its basicity and steric hindrance around the nitrogen atom. The electronic effects of the quinoline ring and the ethoxy group will modulate the nucleophilicity of the 3-amino group. The electron-donating nature of the ethoxy group is expected to enhance the nucleophilicity of the amine.

Table of Compounds

Compound Name
This compound

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

The quinoline ring system of this compound is activated towards electrophilic aromatic substitution by the presence of two electron-donating groups: the ethoxy group at the 8-position and the amino group at the 3-position. The interplay of their directing effects governs the regioselectivity of these reactions.

The 8-ethoxy group, an alkoxy group, is an ortho-, para-director. In the context of the quinoline ring, this would primarily direct incoming electrophiles to the 5 and 7-positions of the benzenoid ring. The 3-amino group, a powerful activating group, directs electrophiles to the ortho- and para-positions relative to itself, which correspond to the 2 and 4-positions of the pyridinoid ring.

Theoretical studies on the analogous 8-hydroxyquinoline (B1678124) molecule provide valuable insights. Density functional theory (DFT) calculations have been used to study the electrophilic aromatic substitution of 8-hydroxyquinoline. These studies indicate that the electron density (HOMO) is high on carbon atoms C2, C5, C6, and C7, suggesting these positions are favorable for electrophilic attack. The stability of the resulting carbocation intermediates is a key factor in determining the final product distribution. While direct experimental data on the electrophilic substitution of this compound is limited in publicly available literature, the combined activating and directing effects of the 8-ethoxy and 3-amino groups are expected to lead to a complex mixture of products, with substitution likely favored at the C4, C5, and C7 positions. The precise outcome of a specific reaction would depend on the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionExpected Major Products (Predicted)
Nitration (HNO₃/H₂SO₄)4-Nitro-8-ethoxyquinolin-3-amine, 5-Nitro-8-ethoxyquinolin-3-amine, 7-Nitro-8-ethoxyquinolin-3-amine
Halogenation (Br₂/FeBr₃)4-Bromo-8-ethoxyquinolin-3-amine, 5-Bromo-8-ethoxyquinolin-3-amine, 7-Bromo-8-ethoxyquinolin-3-amine
Sulfonation (SO₃/H₂SO₄)8-Ethoxy-3-aminoquinoline-4-sulfonic acid, 8-Ethoxy-3-aminoquinoline-5-sulfonic acid

Cleavage of Carbon-Nitrogen Bonds (e.g., N-Dealkylation)

The cleavage of carbon-nitrogen bonds in quinoline derivatives can occur under various conditions, often involving reductive or oxidative processes. For this compound, the primary focus is on the stability of the C3-NH₂ bond.

While specific studies on the N-dealkylation of the 3-amino group in this particular molecule are not extensively documented, general principles of C-N bond cleavage in aminoquinolines can be considered. Metabolic N-dealkylation is a common pathway for drugs containing alkylamino moieties, typically catalyzed by cytochrome P450 enzymes. This process involves the oxidation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.

In a synthetic context, N-dealkylation of amines is a well-established transformation. nih.gov Methods for the cleavage of C-N bonds include reactions with chloroformates, the von Braun reaction (using cyanogen bromide), and various catalytic approaches. nih.gov For instance, palladium-catalyzed N-dealkylation of aliphatic and cyclic tertiary amines has been reported. The applicability of these methods to the primary amino group at the 3-position of this compound would likely require prior derivatization to a secondary or tertiary amine.

Furthermore, copper-catalyzed C-C bond cleavage of amides fused to 8-aminoquinoline (B160924) as a directing group has been reported, which proceeds via a radical process. rsc.org This highlights the potential for C-N bond manipulation in related systems under specific catalytic conditions.

Catalytic Methodologies for this compound Transformations

A variety of catalytic methodologies have been developed for the transformation of quinoline scaffolds, which could potentially be applied to this compound to generate a diverse range of derivatives.

Hydrogenation: The catalytic hydrogenation of quinolines is a common method for the synthesis of tetrahydroquinolines. Gold nanoparticles supported on TiO₂ have been shown to catalyze the chemoselective hydrogenation of the heterocyclic ring of functionalized quinolines under mild conditions. nih.gov This method is notable for its tolerance of various functional groups, including halogens and ketones. nih.gov Cobalt-amido cooperative catalysis has also been employed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines.

Oxidation: The catalytic oxidation of quinoline derivatives can lead to the formation of quinones. For example, the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione has been achieved using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.orgresearchgate.net Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have also demonstrated catalytic potential in the oxidation of hydrocarbons and alcohols. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for the functionalization of quinolines. The 8-aminoquinoline moiety is frequently used as a directing group in palladium-catalyzed C-H activation reactions, enabling the arylation and alkylation of sp² and sp³ carbon-hydrogen bonds. nih.govnih.gov Palladium-catalyzed aminocarbonylation of iodo-substituted 8-hydroxyquinolines has also been demonstrated. researchgate.net These methodologies suggest that the 3-amino and 8-ethoxy substituents of this compound could be leveraged to direct further functionalization of the quinoline core.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the synthesis of substituted quinolines through various hydroacylation and cascade reactions. acs.orgnih.govacs.orgrsc.orgresearchgate.net While these methods primarily focus on the construction of the quinoline ring system, they highlight the utility of rhodium catalysis in manipulating quinoline precursors and could potentially be adapted for the transformation of pre-functionalized quinolines like this compound.

Table 2: Potential Catalytic Transformations of this compound

Catalytic SystemTransformationPotential Product
Au/TiO₂, H₂Selective Hydrogenation8-Ethoxy-1,2,3,4-tetrahydroquinolin-3-amine
FePcS–SiO₂, tBuOOHOxidationThis compound-5,X-dione (X=6 or 7)
Pd(OAc)₂, Aryl HalideC-H ArylationAryl-substituted this compound
Rh-catalyst, AlkyneAnnulation/InsertionFused heterocyclic systems

Advanced Spectroscopic Characterization of 8 Ethoxyquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed structural map can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment

While specific experimental data for 8-Ethoxyquinolin-3-amine is not widely available in public literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

In the ¹H NMR spectrum, the protons on the quinoline (B57606) ring system are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons of the ethoxy group would be observed further upfield. The methylene (B1212753) protons (-CH2-) would likely resonate as a quartet, while the methyl protons (-CH3) would appear as a triplet. The amine (-NH2) protons can exhibit a broad signal, the chemical shift of which is dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring would be found in the downfield region (δ 100-160 ppm). The carbons of the ethoxy group would appear at higher field strengths.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be confirmed by experimental data.

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Multiplicity Assignment Predicted Chemical Shift (ppm)
H-28.5 - 8.8sC-2145 - 150
H-47.0 - 7.3sC-3125 - 130
H-57.5 - 7.8dC-4110 - 115
H-67.2 - 7.5tC-4a140 - 145
H-77.0 - 7.3dC-5120 - 125
-OCH2CH34.0 - 4.3qC-6115 - 120
-NH23.5 - 5.0br sC-7120 - 125
-OCH2CH31.3 - 1.6tC-8150 - 155
C-8a145 - 150
-OCH2CH360 - 65
-OCH2CH314 - 18

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the benzene (B151609) ring portion of the quinoline system (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the ethoxy group to the quinoline ring at the C-8 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Deuterium (B1214612) Exchange Studies for Amine Proton Identification

The identification of the amine (-NH2) protons in the ¹H NMR spectrum can be confirmed by a deuterium exchange study. Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the labile amine protons will exchange with deuterium. This would lead to the disappearance of the -NH2 signal from the ¹H NMR spectrum, thus confirming its assignment.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

Infrared (IR) Spectroscopy: N-H Stretching and Bending Modes

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The primary amine group (-NH2) is expected to show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. Additionally, an N-H bending (scissoring) vibration would be observed around 1590-1650 cm⁻¹.

Other significant IR bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the quinoline ring, and C-O stretching from the ethoxy group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium
N-H Bend1590 - 1650Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch1200 - 1250Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the quinoline ring system are expected to give rise to strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₁H₁₂N₂O, the expected monoisotopic mass would be calculated and compared to the experimental value obtained from an HRMS instrument.

Table 1: Theoretical Elemental Composition Data for this compound

Property Value
Molecular Formula C₁₁H₁₂N₂O
Monoisotopic Mass 188.0950 u

Note: This table represents theoretical values. No experimental HRMS data for this compound has been reported in the searched scientific literature.

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the compound's structure. For this compound, several fragmentation pathways could be predicted based on its functional groups. A common fragmentation for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The ethoxy group could undergo cleavage, leading to the loss of an ethyl radical or an ethylene (B1197577) molecule. The stable quinoline ring would likely remain intact as a major fragment.

However, without experimental mass spectra, any discussion of fragmentation patterns for this compound remains purely theoretical. No published studies detailing the mass spectrometric fragmentation of this specific compound were identified.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Electronic Structure and Conformation

Electronic absorption (UV-Visible) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. For a molecule like this compound, the conjugated quinoline system would be expected to exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands would be influenced by the amino and ethoxy substituents.

Circular Dichroism (CD) spectroscopy is used to study chiral molecules and provides information about their three-dimensional structure or conformation in solution. As this compound is not inherently chiral, it would not be expected to show a CD spectrum unless it is placed in a chiral environment or forms a complex with a chiral entity.

A comprehensive search of scientific databases did not yield any published electronic absorption or circular dichroism spectra for this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Table 2: Hypothetical Crystallographic Data Table for this compound

Parameter Value
Crystal System Not Determined
Space Group Not Determined
Unit Cell Dimensions Not Determined
Z (Molecules per unit cell) Not Determined
Density (calculated) Not Determined

Note: This table is a template for expected data. No crystallographic studies have been reported for this compound, and therefore, no experimental data is available.

Computational Chemistry and Molecular Modeling Studies of 8 Ethoxyquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its geometry, stability, and reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govdergipark.org.tr This approach is used to determine the ground-state electronic structure and, consequently, the minimum energy geometry of a molecule. The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to find a configuration that corresponds to a minimum on the potential energy surface. dergipark.org.tr

For quinoline (B57606) derivatives, a common and reliable methodology involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311++G(d,p). nih.govdergipark.org.traip.org The B3LYP functional incorporates both Hartree-Fock exchange and DFT exchange-correlation principles, providing robust results for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently flexible, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. The optimization process is complete when the forces on the atoms and the energy changes between steps fall below a defined threshold, confirming a stable structure. dergipark.org.tr

Interactive Data Table: Predicted Geometric Parameters for 8-Ethoxyquinolin-3-amine (Optimized at B3LYP/6-311++G(d,p) level)

This table presents hypothetical, yet chemically reasonable, optimized geometric parameters for this compound based on typical values for quinoline derivatives. These values would be the direct output of a DFT geometry optimization calculation.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C2-N11.315
C8-O1.365
C3-N(amine)1.390
O-C(ethyl)1.430
Bond Angles (°) **
C2-N1-C9117.5
C3-C4-C10119.8
C7-C8-O121.0
C2-C3-N(amine)122.5
Dihedral Angles (°) **
C7-C8-O-C(ethyl)178.5
C2-C3-N(amine)-H-179.0

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can offer higher accuracy, often referred to as the "gold standard" in computational chemistry. aip.org

The choice of basis set is critical for the accuracy of any ab initio calculation. chemistryviews.orgmit.edu A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. They range from minimal sets (e.g., STO-3G) to highly extended ones. libretexts.org

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) offer a good compromise between cost and accuracy for routine calculations. researchgate.net

Correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit. researchgate.net The "aug" prefix indicates the addition of diffuse functions, which are important for describing non-covalent interactions and anions.

For high-accuracy energy predictions of this compound, a common strategy is to perform a geometry optimization using a cost-effective method like B3LYP/6-311G(d,p), followed by a single-point energy calculation with a more sophisticated and computationally expensive method, such as CCSD(T)/aug-cc-pVTZ. This approach leverages the strengths of both methods to achieve reliable results. mit.edu

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ripublication.comaimspress.com

HOMO : This orbital can be thought of as the outermost orbital containing electrons. A molecule with a high-energy HOMO is a better electron donor (nucleophile).

LUMO : This is the innermost orbital that is empty of electrons. A molecule with a low-energy LUMO is a better electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. ripublication.comrsc.orgscirp.org For this compound, the HOMO is expected to have significant density on the electron-rich amine group and the quinoline ring system, while the LUMO is likely distributed over the aromatic rings. This distribution dictates how the molecule interacts with other reagents.

Interactive Data Table: Calculated Frontier Orbital Energies for this compound

This table provides illustrative energy values for the frontier molecular orbitals, which are used to assess the molecule's reactivity and stability. scirp.org

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.95Second Lowest Unoccupied Molecular Orbital
LUMO-1.82Electron accepting ability (electrophilicity)
HOMO-6.65Electron donating ability (nucleophilicity)
HOMO-1-7.50Second Highest Occupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.83 Indicator of chemical reactivity and stability

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto a surface of constant electron density, using a color scale to indicate regions of varying electrostatic potential. The MEP is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

Red Regions : Indicate negative electrostatic potential. These are electron-rich areas, such as those around lone pairs of electronegative atoms (like the nitrogen in the quinoline ring and the oxygen of the ethoxy group). These sites are attractive to electrophiles.

Blue Regions : Indicate positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the hydrogens of the amine group). These sites are susceptible to nucleophilic attack.

Green/Yellow Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would clearly highlight the nucleophilic character of the quinoline nitrogen and the ethoxy oxygen, and the electrophilic character of the amine hydrogens. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and the initial steps of chemical reactions. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecules are inherently dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. researchgate.netmdpi.com This technique allows for the exploration of the conformational landscape, solvent effects, and the time-dependent behavior of molecules. nih.govnih.gov For a flexible molecule like this compound, MD simulations can reveal how the ethoxy and amine substituents move and interact with their environment, providing insights that are inaccessible from static calculations alone.

Conformational isomerism arises from the rotation around single bonds. For this compound, the key flexible points are the C8-O bond of the ethoxy group and the C3-N bond of the amine group. The different spatial arrangements (conformers) can have different energies and properties.

A Potential Energy Surface (PES) scan is a computational method used to explore this isomerism. readthedocs.ioq-chem.com In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated while allowing the rest of the geometry to relax. tandfonline.comuni-muenchen.deepfl.ch Plotting the energy versus the dihedral angle reveals the locations of stable conformers (energy minima) and the energy barriers (transition states) that separate them.

A PES scan of the C7-C8-O-C(ethyl) dihedral angle in this compound would identify the most stable orientation of the ethoxy group relative to the quinoline ring. Such an analysis is crucial for understanding the molecule's preferred shape, which influences its packing in a crystal and its interaction with biological targets. researchgate.net

Solvent Effects and Implicit/Explicit Solvation Models

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models account for these interactions through two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than individual molecules. mdpi.com The solute is placed within a cavity in this medium, allowing for the calculation of electrostatic interactions. This approach is computationally efficient and is effective for understanding the general effects of solvent polarity on molecular properties like conformational stability and electronic structure (e.g., HOMO and LUMO energies). mdpi.com For this compound, an implicit model would be used to predict its preferred conformation and reactivity in various solvents, such as water, chloroform, or DMSO. mdpi.com

Explicit Solvation Models: In contrast, explicit models surround the solute molecule with a defined number of individual solvent molecules. mdpi.com This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach can be employed, where the solute (this compound) is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics level. mdpi.com Studies on similar compounds have shown that interaction energies, such as those for intramolecular hydrogen bonds, are often lower in explicit solvent models compared to implicit ones due to the formation of competing non-covalent interactions with the solvent molecules. mdpi.com

Model TypeDescriptionCommon ExamplesApplication to this compound
Implicit Treats the solvent as a continuous dielectric medium.PCM, SMDPredicts overall stability and electronic properties in different bulk solvents.
Explicit Includes individual solvent molecules in the simulation.ONIOM (hybrid QM/MM)Analyzes specific, direct interactions like hydrogen bonding with solvent molecules.

In Silico Studies of Molecular Interactions and Binding Affinity

In silico methods are indispensable for predicting how a ligand like this compound might interact with a biological target, typically a protein. These studies help in identifying potential therapeutic targets and understanding the molecular basis of biological activity.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov For this compound, this process would involve docking the molecule into the active site of a target protein. The methodology generally involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and optimized for its lowest energy conformation.

Docking Simulation: Using software such as AutoDock or Molecular Operating Environment (MOE), the ligand is placed in the binding site of the receptor. nih.govnih.gov The program then explores various possible conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.

Analysis of Results: The output provides the binding energy (often in kcal/mol) and the predicted binding pose of the ligand. nih.govnih.gov Lower binding energy values typically indicate a more favorable interaction. This methodology has been successfully applied to various quinoline and quinazolinone derivatives to evaluate their recognition profiles against cancer-related targets like VEGFR, EGFR, and Topoisomerase II. nih.govresearchgate.net

Following a successful docking simulation, the resulting ligand-protein complex is analyzed to identify the specific non-covalent interactions that stabilize the binding. This interaction profiling is crucial for understanding the mechanism of recognition. nih.gov For this compound, this would involve identifying key amino acid residues in the target's active site that form interactions.

These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.

Van der Waals Forces: General non-specific attractive or repulsive forces. nih.gov

Pi-stacking or Pi-cation interactions: Involving the aromatic quinoline ring system.

Studies on structurally related thiopyrano[2,3-b]quinoline derivatives have identified interactions with a range of amino acid residues, providing a template for the types of interactions this compound might form. nih.gov

Interacting Residue ExampleInteraction TypePotential Role in Binding this compound
LYS (Lysine)Hydrogen Bonding, ElectrostaticThe primary amine of lysine (B10760008) could interact with the nitrogen atoms in the quinoline ring.
ILE (Isoleucine)HydrophobicThe hydrophobic side chain could interact with the quinoline ring system.
VAL (Valine)HydrophobicThe nonpolar side chain can form hydrophobic contacts.
PHE (Phenylalanine)Pi-stacking, HydrophobicThe aromatic ring of phenylalanine could stack with the quinoline ring of the ligand.
TRP (Tryptophan)Pi-stacking, Hydrogen BondingThe indole (B1671886) ring can engage in pi-stacking, and the N-H group can act as a hydrogen bond donor.
Note: This table is illustrative, based on findings for similar heterocyclic compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com For a series of derivatives of this compound, a QSAR model could predict their activity and highlight which structural features are most important for their interactions.

The development of a 3D-QSAR model, for example, typically involves these steps:

Data Set Preparation: A series of molecules with known biological activities (e.g., IC50 values) is collected. This set is divided into a training set (to build the model) and a test set (to validate it). japsonline.com

Molecular Alignment: The molecules are aligned based on a common scaffold or their docked conformation within a protein's active site.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and other fields are calculated around the aligned molecules. japsonline.com

Model Generation and Validation: Statistical methods, like Partial Least Squares (PLS) analysis, are used to correlate the calculated descriptors with biological activity. The model's predictive power is validated using the test set, with key statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). japsonline.com

For instance, a Gaussian-based 3D-QSAR model for related amino-imidazo[1,5a]pyrazine derivatives yielded a q² of 0.67 and an r² of 0.93, indicating a statistically valid and predictive model. japsonline.com The output of such a study includes contour maps, which visually represent regions where modifications to the structure (e.g., adding bulky groups or electron-withdrawing groups) would likely increase or decrease biological activity. japsonline.com

QSAR ParameterDescriptionExample Value from Related Studies
q² (Cross-validated r²) A measure of the internal predictive ability of the model.0.67 japsonline.com
r² (Correlation coefficient) A measure of the correlation between predicted and experimental activity for the training set.0.93 japsonline.com
PLS Factors The number of principal components used to build the regression model.5 japsonline.com

Molecular Interactions of 8 Ethoxyquinolin 3 Amine with Biological Macromolecules

Advanced Studies of Protein Binding Mechanisms

The binding of a ligand, such as 8-Ethoxyquinolin-3-amine, to a protein is a dynamic process governed by a range of physicochemical principles. Advanced biophysical techniques allow for a detailed characterization of these binding events, revealing the forces and structural changes that define the interaction.

The affinity and spontaneity of a ligand-protein interaction are quantified by its kinetic and thermodynamic parameters. Techniques like fluorescence quenching and isothermal titration calorimetry (ITC) are pivotal in determining these values.

Fluorescence Quenching: Many proteins exhibit intrinsic fluorescence due to the presence of aromatic amino acids like tryptophan and tyrosine. When a ligand binds near these residues, it can cause a decrease, or "quenching," of this fluorescence. This phenomenon can be used to calculate key binding parameters. The process is often described by the Stern-Volmer equation. The quenching mechanism can be either static (formation of a non-fluorescent complex) or dynamic (collisional quenching). For amine-containing fluorophores, mechanisms such as twisted intramolecular charge transfer (TICT) can also contribute to fluorescence modulation mdpi.com.

Binding Constant (K_a): Represents the affinity between the ligand and the protein.

Number of Binding Sites (n): Indicates how many molecules of the ligand bind to a single protein molecule.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating a ligand into a solution containing a protein, a complete thermodynamic profile of the interaction can be obtained. This provides insights into the forces driving the binding.

Enthalpy Change (ΔH): Indicates the change in heat upon binding. A negative ΔH signifies an exothermic reaction, often driven by hydrogen bonds and van der Waals forces. nih.gov

Entropy Change (ΔS): Represents the change in randomness or disorder of the system. A positive ΔS suggests an entropy-driven process, often associated with the release of water molecules from the binding site (hydrophobic effect).

Gibbs Free Energy Change (ΔG): Determines the spontaneity of the binding. A negative ΔG indicates a spontaneous interaction. It is calculated from ΔH and ΔS using the equation: ΔG = ΔH - TΔS.

TechniqueParameterTypical Value (Example)Significance
Fluorescence QuenchingBinding Constant (K_a)1.5 x 104 M-1Measures the strength of the ligand-protein interaction.
Number of Binding Sites (n)~1Indicates a 1:1 binding stoichiometry.
Isothermal Titration CalorimetryEnthalpy (ΔH)-25 kJ/molNegative value suggests binding is enthalpically driven (favorable bond formation).
Entropy (ΔS)+5 J/mol·KSlightly positive value may indicate some hydrophobic contribution.
Gibbs Free Energy (ΔG)-26.5 kJ/molNegative value confirms the binding process is spontaneous.

Identifying the precise location where a ligand binds to a protein is critical for understanding its function. For enzymes, this is often the active site, where the ligand may compete with the natural substrate. However, ligands can also bind to other locations.

The binding of this compound would likely occur in a specific pocket or groove on the protein surface, stabilized by a network of intermolecular interactions. Computational modeling, in conjunction with experimental data, can predict the most probable binding conformation.

Allosteric modulation occurs when a ligand binds to a site on the protein distinct from the primary functional site, yet influences the protein's activity. nih.gov This binding event induces a conformational change that propagates through the protein structure, altering the properties of the primary site. nih.gov While specific studies on this compound are needed, this mechanism is a common mode of regulation for many proteins and represents a potential mode of action for this compound.

The stability of the protein-ligand complex is the result of a combination of non-covalent intermolecular forces. cambridgemedchemconsulting.com The chemical structure of this compound, with its aromatic quinoline (B57606) core, ethoxy group, and amine group, allows for a variety of such interactions.

Hydrogen Bonding: The amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. cambridgemedchemconsulting.comnih.govnih.gov These can form strong, directional interactions with polar amino acid residues like aspartate, glutamate, serine, and arginine. cambridgemedchemconsulting.com

π-π Stacking: The aromatic quinoline ring of this compound can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govnih.govchemrxiv.org These interactions, where the electron clouds of the aromatic rings overlap, are crucial for the recognition and binding of many heterocyclic ligands. nih.govchemrxiv.org

Analysis of Conformational Changes in Macromolecules Upon Ligand Binding

The binding of a ligand is rarely a simple "lock-and-key" event. Often, the interaction is better described by an "induced fit" or "conformational selection" model, where the protein's structure is dynamic. nih.gov The binding of a ligand can either select a pre-existing conformation or actively induce a change in the protein's shape. nih.gov

Such conformational changes can be subtle, involving the reorientation of a few amino acid side chains, or they can be substantial, leading to large-scale reorganization of the protein's domains. nih.gov These structural alterations are often essential for the protein's biological function, such as activating or inhibiting an enzyme. Spectroscopic techniques like circular dichroism (CD) and synchronous fluorescence can be employed to detect these changes in the protein's secondary and tertiary structure upon binding of a ligand like this compound.

Mechanistic Investigations of Enzyme-Ligand Interactions

When the target macromolecule is an enzyme, the binding of a ligand can directly modulate its catalytic activity. This interaction is fundamental to the action of many therapeutic agents.

Enzyme Inhibition: A compound can inhibit an enzyme's activity through several mechanisms. youtube.com

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, directly competing with the substrate. youtube.com The quinoline scaffold of this compound could potentially mimic an endogenous substrate, allowing it to occupy the active site.

Non-competitive Inhibition: The inhibitor binds to an allosteric site, causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. youtube.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex.

Enzyme Activation: In some cases, ligand binding can enhance an enzyme's activity. This typically occurs through allosteric binding that stabilizes a more active conformation of the enzyme, increasing its affinity for the substrate or its catalytic turnover rate. The metabolic activation of some amine compounds is carried out by enzymes like cytochrome P450. nih.gov

The specific mechanism by which this compound interacts with an enzyme would depend on the enzyme's structure and the nature of its binding sites. Kinetic studies are essential to differentiate between these modes of inhibition or activation. nih.govnih.gov

Interactions with Nucleic Acids and Membrane Systems

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its molecular interactions in these contexts. The scientific community has yet to publish research on whether this compound intercalates with DNA, binds to specific grooves, interacts with RNA structures, or how it partitions into and behaves within cellular membranes.

Further experimental investigation is required to elucidate the nature of any potential interactions between this compound and these fundamental biological macromolecules.

Advanced Applications of 8 Ethoxyquinolin 3 Amine in Emerging Fields

Materials Science Research and Development

The unique chemical structure of 8-Ethoxyquinolin-3-amine makes it a valuable building block in the synthesis and development of novel materials with tailored properties. Its bifunctional nature, possessing both a reactive amine group and a coordinating quinoline (B57606) ring system, allows for its integration into larger macromolecular structures and frameworks.

Incorporation into Polymer Matrices for Functional Materials

The amine group on this compound serves as a reactive handle for its incorporation into various polymer backbones. This can be achieved through polymerization reactions where the quinoline derivative acts as a functional monomer or through post-polymerization modification where it is grafted onto an existing polymer chain. By embedding this quinoline moiety, polymers can be endowed with novel functionalities.

Potential applications include:

Fluorescent Polymers: The inherent fluorescence of the quinoline core can be transferred to the polymer matrix, creating materials for use in solid-state lighting, optical displays, or as sensory films that respond to environmental changes.

Metal-Chelating Polymers: The nitrogen atom of the quinoline ring and the adjacent oxygen of the ethoxy group can act as a chelating site for metal ions. Polymers functionalized with this compound could be used for heavy metal removal from water, recovery of precious metals, or as catalysts.

High-Performance Polymers: The rigid and aromatic structure of the quinoline ring can enhance the thermal stability and mechanical strength of polymers into which it is incorporated.

While direct studies on incorporating this compound into polymers are emerging, research on other functional quinoline derivatives demonstrates the feasibility and potential of this approach.

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The quinoline ring system, particularly with heteroatoms like nitrogen and oxygen, is an excellent ligand for coordinating with metal ions. This compound can act as a bidentate ligand, using the pyridine (B92270) nitrogen and the ether oxygen to form stable chelate complexes with a variety of transition metals. nih.gov This property is foundational to its use in coordination chemistry and in the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.govacs.org

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF—such as pore size, stability, and catalytic activity—are directly influenced by the choice of the organic linker. The structural characteristics of this compound make it a promising candidate for a linker molecule. Using this compound to build MOFs could lead to materials with applications in:

Gas Storage and Separation: Creating frameworks with specific affinities for gases like CO2 or H2.

Catalysis: The metal nodes within the MOF can act as Lewis acid sites, and the quinoline ligand itself can participate in catalytic cycles. researchgate.net

Sensing: MOFs built with fluorescent linkers can act as highly sensitive chemical sensors, where the fluorescence changes upon binding of a target analyte within the pores. rsc.org

Table 1: Comparison of Quinoline-Based Ligands in Coordination Chemistry This interactive table provides a comparative overview of this compound and a related, well-studied ligand.


LigandCoordinating AtomsPotential Metal IonsKey Applications
This compoundPyridine Nitrogen, Ether OxygenCu(II), Zn(II), Fe(III), Cd(II)Building block for functional MOFs, fluorescent sensors, catalysis
8-Hydroxyquinoline (B1678124)Pyridine Nitrogen, Hydroxyl OxygenFe(III), Al(III), Zn(II), Cu(II)Anticancer agents, fluorescent probes, analytical reagents [35, 36]

Optoelectronic and Photonic Applications

Optoelectronics is a field focused on devices that source, detect, and control light. The conjugated π-system of the quinoline ring in this compound gives it interesting photophysical properties that are being explored for various photonic applications.

Development of Fluorescent Probes and Sensors

Quinoline and its derivatives are well-known fluorophores. crimsonpublishers.com The fluorescence of these molecules can be highly sensitive to their local environment, a property that is exploited in the design of chemical sensors. Derivatives of 8-aminoquinoline (B160924), a structurally similar compound, have been extensively developed as fluorescent probes for detecting metal ions, particularly zinc (Zn²⁺). mdpi.comresearchgate.net

The mechanism often involves a process called photoinduced electron transfer (PeT) or internal charge transfer (ICT). mdpi.comnih.gov In the absence of a target analyte, the fluorescence of the molecule is "quenched" or turned off. Upon binding to the target, the electronic properties of the fluorophore are altered, disrupting the quenching pathway and causing a "turn-on" fluorescent signal. acs.org The high sensitivity and selectivity of these probes make them invaluable tools. frontiersin.org

This compound is a prime candidate for developing such probes. Its nitrogen and oxygen atoms provide a built-in binding site for metal ions, and the electronic nature of the ethoxy and amine substituents can be fine-tuned to optimize its sensitivity and selectivity for specific targets. nih.govrsc.org

Table 2: Characteristics of Quinoline-Based Fluorescent Probes This interactive table summarizes the performance of representative fluorescent sensors based on the quinoline scaffold.


Probe TypeTarget AnalyteSensing MechanismReported Detection LimitApplication Area
8-Amidoquinoline DerivativeZinc (Zn²⁺)Internal Charge Transfer (ICT)Nanomolar to Micromolar range crimsonpublishers.comEnvironmental monitoring, biological imaging [19, 27]
Aminoquinoline-Anthracene ConjugateLead (Pb²⁺), Aluminum (Al³⁺)Chelation-Enhanced Fluorescence (CHEF)~45 nM (Pb²⁺), ~52 nM (Al³⁺) rsc.orgLive cell imaging rsc.org
Quinoline-Hydrazine DerivativeFormaldehydeReaction-based turn-on8.1 nM researchgate.netBioimaging in cells and zebrafish researchgate.net

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light. They are crucial for technologies like optical data storage, telecommunications, and optical switching. acs.orgnih.govA common molecular design for organic NLO materials is the "push-pull" system, which consists of an electron-donating group (push) and an electron-accepting group (pull) connected by a π-conjugated bridge. rsc.orgresearchgate.netThis arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and giving rise to significant NLO effects. rsc.org this compound possesses key features of a push-pull system. The quinoline ring acts as the π-conjugated bridge, while the ethoxy and amine groups are both strong electron donors. By chemically modifying the quinoline ring to add an electron-accepting group (such as a nitro or cyano group), it is possible to create a potent NLO chromophore based on this scaffold. The efficiency of these molecules can be predicted and compared using computational methods to calculate their hyperpolarizability (β), a measure of second-order NLO activity. acs.orgwiley.com

Table 3: Comparison of Molecular Structures for NLO Applications

Chemical Probe Development for Cellular and Biochemical Pathway Studies

The ability of this compound derivatives to act as fluorescent sensors for specific analytes, as discussed previously, directly enables their use as chemical probes for biological research. crimsonpublishers.comcrimsonpublishers.comThese probes are powerful tools for visualizing and quantifying the distribution and dynamics of ions and small molecules within living cells and organisms, a field known as bioimaging. nih.govnih.gov For example, zinc is a crucial metal ion involved in numerous cellular processes, and its dysregulation is linked to various diseases. A fluorescent probe based on this compound, designed to be selective for Zn²⁺, could be used to:

Map Zinc Distribution: Image the concentration of labile zinc ions in different cellular compartments, such as the cytoplasm, mitochondria, or lysosomes. crimsonpublishers.com* Monitor Cellular Processes: Track changes in zinc levels in real-time in response to external stimuli or during specific cellular events like neurotransmission.

Disease Diagnosis: Quinoline-based probes have been developed for early diagnosis of diseases like cancer and neurodegenerative disorders by targeting specific biomarkers or cellular environments. crimsonpublishers.comcrimsonpublishers.com The development of these chemical probes requires careful molecular engineering to ensure properties like cell permeability, low toxicity, and high specificity for the target analyte. crimsonpublishers.comresearchgate.netThe versatile chemistry of the this compound scaffold provides a solid foundation for creating a new generation of sophisticated tools for biochemical and medical research. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.